1,3-diisothiocyanatopropane molecular structure and conformation
1,3-diisothiocyanatopropane molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 1,3-Diisothiocyanatopropane
Introduction
1,3-Diisothiocyanatopropane (S=C=N-(CH₂)₃-N=C=S) is a bifunctional electrophilic molecule belonging to the isothiocyanate (ITC) family. Isothiocyanates are widely recognized for their prevalence in cruciferous vegetables and their potent biological activities, which include chemopreventive and anticancer properties.[1][2] These activities are often attributed to the ability of the electrophilic -N=C=S group to react with nucleophilic cellular targets, such as cysteine residues in proteins.[2][3] The presence of two reactive ITC groups in 1,3-diisothiocyanatopropane makes it a valuable crosslinking agent and a versatile building block in synthetic chemistry.
The biological function and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For 1,3-diisothiocyanatopropane, the relative orientation of the two terminal isothiocyanate groups, governed by rotations around the C-C bonds of the propane backbone, dictates the molecule's overall shape, polarity, and ability to interact with biological targets. An in-depth understanding of its conformational landscape is therefore critical for professionals in drug development and chemical research to predict its behavior and design new applications.
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1,3-diisothiocyanatopropane. In the absence of direct, published experimental data for this specific molecule, this guide synthesizes information from foundational stereochemical principles and detailed studies of analogous 1,3-disubstituted propane systems. It outlines the theoretical framework for its conformational analysis and presents the key experimental and computational workflows required for its complete structural elucidation, thereby serving as a roadmap for researchers in the field.
Part 1: Fundamental Molecular Structure
The structure of 1,3-diisothiocyanatopropane is defined by a three-carbon aliphatic chain with isothiocyanate (-N=C=S) groups attached to the terminal carbons.
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Propane Backbone: The carbon atoms in the propane chain (C1, C2, C3) are sp³ hybridized, resulting in a tetrahedral geometry with bond angles approximating 109.5°. The molecule's flexibility arises from the rotation around the C1-C2 and C2-C3 single bonds.
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Isothiocyanate Group (-N=C=S): This functional group has a nearly linear geometry, a consequence of the sp hybridization of the central carbon atom. However, the C-N=C bond angle shows significant flexibility and can deviate from a perfect 180°, a phenomenon that has been observed in computational and crystallographic studies of other isothiocyanates.[4][5] This flexibility can contribute to the molecule's ability to adapt to different chemical environments.
The key structural parameters, while not experimentally determined for this specific molecule, can be reliably estimated from standard values and data from similar compounds.
| Parameter | Atom(s) Involved | Expected Value | Rationale / Comparative Source |
| Bond Lengths (Å) | |||
| C-C (alkane) | C1-C2, C2-C3 | ~1.53 Å | Standard sp³-sp³ C-C bond length. |
| C-H (alkane) | C-H | ~1.09 Å | Standard sp³ C-H bond length. |
| C-N | C1-N, C3-N | ~1.47 Å | Typical C(sp³)-N single bond length. |
| N=C | N=C (of NCS) | ~1.21 Å | Typical N=C double bond length. |
| C=S | C=S (of NCS) | ~1.56 Å | Typical C=S double bond length. |
| Bond Angles (°) | |||
| C-C-C | C1-C2-C3 | ~109.5° | Ideal tetrahedral angle for an sp³ carbon chain. |
| N-C-C | N-C1-C2, N-C3-C2 | ~109.5° | Assumes tetrahedral geometry at the terminal carbons. |
| C-N=C | C1-N=C, C3-N=C | ~170-180° | Generally linear but flexible, as seen in allyl isothiocyanate.[4][5] |
| N=C=S | N=C=S | ~175-180° | Expected to be very close to linear. |
| Table 1. Estimated Molecular Geometry of 1,3-Diisothiocyanatopropane. |
Part 2: Conformational Analysis - A Theoretical Framework
The conformational profile of 1,3-diisothiocyanatopropane is determined by the rotation around the C1-C2 and C2-C3 bonds. The relationship between the two isothiocyanate groups can be described by the dihedral angles τ₁(N-C1-C2-C3) and τ₂(C1-C2-C3-N). By analogy with other 1,3-disubstituted propanes like 1,3-dibromopropane and 1,3-difluoropropane, we can predict the stable staggered conformers.[6][7]
The primary conformers arise from combinations of anti (A, dihedral angle ≈ 180°) and gauche (G, dihedral angle ≈ ±60°) arrangements.
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Anti-Anti (AA): Both NCS groups are in an anti relationship with the central carbon of the propane chain. This results in a fully extended, zig-zag conformation, which is often the most stable form for simple alkanes as it minimizes steric hindrance.
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Anti-Gauche (AG): One NCS group is anti while the other is gauche. This conformer is chiral and exists as a pair of enantiomers.
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Gauche-Gauche (GG): Both NCS groups are in a gauche relationship. This can occur in two forms: G⁺G⁺ (or G⁻G⁻), where the torsions are in the same direction, and G⁺G⁻ (or G⁻G⁺), where they are in opposite directions. The G⁺G⁻ conformation is typically highly destabilized due to severe steric repulsion between the two terminal groups, a phenomenon analogous to the 1,3-diaxial interactions in cyclohexane chair conformations.[8]
The relative stability of these conformers is governed by a balance of several intramolecular forces:
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Steric Hindrance (Van der Waals Repulsion): This is the primary destabilizing force. Gauche interactions between the bulky NCS group and the opposing C-N bond introduce steric strain. The G⁺G⁻ conformer is expected to be the least stable due to the close proximity of the two large NCS groups.
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Dipole-Dipole Interactions: The isothiocyanate group possesses a significant dipole moment. In the various conformers, the vector sum of these dipoles will differ. The AA conformation likely places the dipoles in an orientation that minimizes repulsion, whereas GG conformations may lead to significant repulsive or attractive interactions depending on their precise geometry.
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Hyperconjugation: As observed in 1,3-difluoropropane, stabilizing hyperconjugative interactions, such as σ(C–H) → σ*(C–N) orbital overlaps, can influence conformational preferences.[6] The specific contribution of these electronic effects would require quantum chemical calculations to quantify.
Based on these principles, the expected order of stability is AA > AG > G⁺G⁺ > G⁺G⁻ .
Figure 1. Predicted energetic relationship between major conformers.
Part 3: Methodologies for Structural Elucidation
A multi-faceted approach combining computational modeling and experimental spectroscopy is required to definitively characterize the conformational landscape of 1,3-diisothiocyanatopropane.
Figure 2. Integrated workflow for conformational analysis.
A. Computational Chemistry Protocol
Computational modeling is the ideal starting point for exploring the potential energy surface. Density Functional Theory (DFT) provides a robust balance of accuracy and computational cost for this purpose.
Objective: To identify all stable conformers, determine their relative energies, and predict their spectroscopic signatures.
Methodology:
-
Initial Structure Generation: Build an initial model of 1,3-diisothiocyanatopropane in a molecular modeling program.
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Conformational Search:
-
Perform a systematic or stochastic conformational search by rotating the two key dihedral angles (τ₁ and τ₂) in discrete steps (e.g., 30°).
-
For each starting geometry, perform an initial geometry optimization using a computationally inexpensive method (e.g., B3LYP with a minimal basis set like 6-31G(d)).
-
-
Refinement and Frequency Calculation:
-
Take the unique low-energy structures identified in the search and re-optimize them using a more accurate functional and larger basis set (e.g., B3LYP/6-311++G(d,p) or a dispersion-corrected functional like ωB97X-D).
-
Perform a vibrational frequency calculation for each optimized structure. This serves two purposes:
-
Confirms that the structure is a true energy minimum (no imaginary frequencies).
-
Provides the zero-point vibrational energy (ZPVE) for more accurate relative energy calculations and predicts the IR and Raman spectra.[9]
-
-
-
Analysis:
-
Compare the final electronic energies (with ZPVE correction) of all stable conformers to determine their relative populations according to the Boltzmann distribution.
-
Analyze the key geometric parameters (dihedral angles, bond lengths) of each conformer.
-
Simulate the IR, Raman, and NMR spectra for comparison with experimental data.
-
B. Experimental Validation Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying solution-phase conformation. The magnitude of the three-bond proton-proton coupling constant (³JHH) between vicinal protons is related to the dihedral angle between them via the Karplus equation.
Objective: To determine the time-averaged solution-phase conformation by measuring ³JHH coupling constants.
Methodology:
-
Sample Preparation: Dissolve 1,3-diisothiocyanatopropane in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) at a concentration of ~5-10 mg/mL.
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum.
-
Acquire a two-dimensional correlation spectrum (e.g., COSY) to unambiguously assign proton signals and their couplings.
-
-
Data Analysis:
-
Extract the ³JHH coupling constants for the protons on C1/C3 and C2.
-
The molecule will exist as a rapidly exchanging equilibrium of all conformers. The measured coupling constant will be a weighted average of the coupling constants for each individual conformer.
-
By using theoretical ³JHH values for pure anti and gauche conformers (obtainable from DFT calculations), the relative populations of the conformers in solution can be estimated.
-
Trustworthiness Note: A known challenge with isothiocyanates is the extreme broadening and near-silence of the isothiocyanate carbon signal in ¹³C NMR due to its quadrupole moment and chemical shift anisotropy.[4][5] Therefore, direct observation of the carbon backbone is more reliable than attempting to analyze the -NCS carbon.
2. Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since different conformers have different symmetries, they will have distinct sets of vibrational frequencies.
Objective: To identify the presence of multiple conformers and determine the enthalpy difference (ΔH°) between them.
Methodology:
-
Data Acquisition:
-
Record the IR and Raman spectra of 1,3-diisothiocyanatopropane in the liquid phase or dissolved in a non-polar solvent (e.g., hexane) at room temperature.
-
Compare the experimental spectra with the DFT-predicted spectra to assign major peaks.
-
-
Temperature-Dependent Study:
-
Select two well-resolved IR bands that are uniquely assignable to two different conformers (e.g., one for AA and one for AG), as identified from the computational results.
-
Record the IR spectra over a range of temperatures (e.g., from room temperature down to the freezing point of the solvent).
-
-
Data Analysis:
-
Calculate the integrated area (intensity) of the two selected bands at each temperature. The ratio of these intensities is proportional to the ratio of the conformer populations.
-
A Van't Hoff plot (ln(K_eq) vs. 1/T), where K_eq is the ratio of the band intensities, will yield a straight line. The slope of this line is equal to -ΔH°/R, allowing for the experimental determination of the enthalpy difference between the two conformers. This method has been successfully applied to similar systems like 1,3-dithiane-1-oxide.[10]
-
3. Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.[11]
Objective: To directly measure bond lengths, bond angles, and the conformational composition in the gas phase.
Methodology:
-
Data Acquisition: A beam of high-energy electrons is scattered by the gaseous molecules, and the resulting diffraction pattern is recorded.
-
Data Analysis: The experimental scattering data is compared to theoretical scattering patterns calculated for different molecular models. By refining the geometric parameters and the relative abundances of different conformers, an excellent fit to the experimental data can be achieved. This approach has been used to resolve the conformational mixtures of many flexible molecules, including 1,1-dichlorobutane.[12]
Conclusion
While direct experimental studies on 1,3-diisothiocyanatopropane are not yet published, a robust understanding of its molecular structure and conformation can be achieved by applying established principles of stereochemistry and leveraging data from analogous molecules. The theoretical framework predicts a flexible propane backbone whose conformational equilibrium is dominated by an extended anti-anti (AA) conformer that minimizes both steric and dipolar repulsions.
This guide provides the necessary theoretical foundation and a series of detailed, self-validating protocols for the complete structural elucidation of this molecule. The integrated workflow, combining DFT-based computational searches with experimental validation through NMR, vibrational spectroscopy, and gas-phase electron diffraction, represents the authoritative standard for analyzing such flexible systems. For researchers and drug development professionals, applying this comprehensive approach will enable a precise understanding of the 3D structure of 1,3-diisothiocyanatopropane, which is fundamental to harnessing its full potential in chemical synthesis and biological applications.
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